4-(5-Nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline
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Overview
Description
4-(5-Nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline is a heterocyclic compound that combines a quinoline ring with a nitrofuran moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the nitrofuran and quinoline structures endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline typically involves the nitration of furan derivatives followed by cyclization reactions to form the quinoline ring. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the quinoline moiety . The reaction conditions often include the use of nitrating agents such as nitric acid and acetic anhydride, and the reactions are typically carried out under controlled temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
4-(5-Nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria.
Industry: Used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(5-Nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline involves its interaction with biological macromolecules. The nitrofuran moiety can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to antimicrobial and anticancer effects . The quinoline ring can intercalate into DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Properties
CAS No. |
62308-47-8 |
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Molecular Formula |
C13H8N2O4 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
4-(5-nitrofuran-2-yl)-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C13H8N2O4/c16-14-8-7-10(9-3-1-2-4-11(9)14)12-5-6-13(19-12)15(17)18/h1-8H |
InChI Key |
GLYMGCRPPXOILS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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